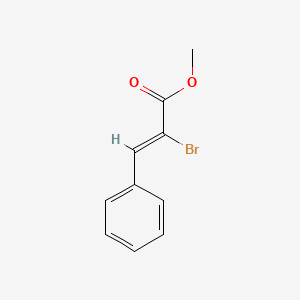

Cinnamic acid, alpha-bromo-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cinnamic acid, alpha-bromo-, methyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a bromine atom at the alpha position and a methyl ester functional group. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamic acid, alpha-bromo-, methyl ester can be synthesized through the bromination of cinnamic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The esterification process involves the reaction of the brominated cinnamic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, alpha-bromo-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.

Reduction Reactions: The compound can be reduced to form cinnamic acid derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or amines are used under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products

Substitution: Products include hydroxylated or aminated cinnamic acid derivatives.

Reduction: Reduced products include cinnamic alcohols.

Oxidation: Oxidized products include carboxylic acids and aldehydes.

Scientific Research Applications

Cinnamic acid, alpha-bromo-, methyl ester has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cinnamic acid, alpha-bromo-, methyl ester involves its interaction with cellular components. The bromine atom and the ester functional group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. It may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Cinnamic acid: The parent compound, lacking the bromine atom and ester group.

Cinnamic acid, methyl ester: Similar but without the bromine atom.

Alpha-bromo-cinnamic acid: Similar but without the ester group.

Uniqueness

Cinnamic acid, alpha-bromo-, methyl ester is unique due to the presence of both the bromine atom and the methyl ester group. This combination enhances its reactivity and potential biological activities compared to its analogs.

Biological Activity

Cinnamic acid derivatives, including alpha-bromo-, methyl ester, have garnered significant attention in biomedical research due to their diverse biological activities. This article explores the biological efficacy of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

Cinnamic acid is characterized by a phenylpropene structure, which allows for various substitutions that can enhance its biological activity. The specific structure of alpha-bromo-, methyl ester includes a bromine atom at the alpha position relative to the carboxylic acid group and a methyl ester functional group. This configuration influences its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of cinnamic acid derivatives. The alpha-bromo-, methyl ester variant has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Proliferation Inhibition : In vitro studies have indicated that compounds similar to alpha-bromo-, methyl ester significantly impair cell proliferation in cancer models such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, certain derivatives exhibited IC50 values as low as 1.35 µM against HeLa cells, comparable to standard chemotherapeutics like gefitinib .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and suppression of key signaling pathways involved in tumor progression. For example, compounds derived from cinnamic acid have been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which play crucial roles in cancer metastasis .

Antimicrobial Activity

Cinnamic acid derivatives also exhibit notable antimicrobial properties:

- Bacterial Inhibition : Research has highlighted the effectiveness of alpha-bromo-, methyl ester against various bacterial strains, including Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions .

- Fungal Activity : Cinnamic acid derivatives have been reported to inhibit fungal growth by targeting specific enzymes involved in detoxification processes within fungal cells .

Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid derivatives are significant as well:

- Cytokine Modulation : Studies suggest that these compounds can modulate pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions like rheumatoid arthritis .

- Inhibition of Inflammatory Pathways : Cinnamic acid derivatives can inhibit pathways associated with inflammation, reducing the production of inflammatory mediators such as nitric oxide and prostaglandins .

Neuroprotective Effects

Emerging evidence indicates that cinnamic acid derivatives may also possess neuroprotective qualities:

- Cholinesterase Inhibition : Certain derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

A selection of recent studies highlights the biological efficacy of cinnamic acid derivatives:

Properties

CAS No. |

21788-36-3 |

|---|---|

Molecular Formula |

C10H9BrO2 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

methyl (Z)-2-bromo-3-phenylprop-2-enoate |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7- |

InChI Key |

UDGLSFZOLJZPTH-CLFYSBASSA-N |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/Br |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.